(S)-Benzyl (1-aminopropan-2-yl)carbamate
Description
| Transformation | Reagents and Conditions | Functional Group Modified | Product |
| N-Debenzylation | H₂, Pd/C, in MeOH or EtOH | Cbz-protected secondary amine | (S)-Propane-1,2-diamine |
| Guanidinylation | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Primary amine | (S)-Benzyl (1-(2-guanidinoethyl))carbamate derivative |
| Reductive Amination | Aldehyde/Ketone (R-CHO), NaBH(OAc)₃ | Primary amine | (S)-Benzyl (1-(N-alkylaminopropan-2-yl))carbamate |
These transformations significantly expand the synthetic utility of (S)-benzyl (1-aminopropan-2-yl)carbamate, enabling its use as a scaffold for a broad range of complex chemical structures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(2S)-1-aminopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFHGJCSVCTZJU-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications As a Chiral Building Block in Complex Chemical Syntheses
Asymmetric Synthesis of Enantiopure Compounds
The primary utility of (S)-benzyl (1-aminopropan-2-yl)carbamate lies in its function as a chiral pool starting material. The inherent, well-defined stereochemistry of the molecule is transferred through a synthetic sequence to the final product, ensuring high enantiopurity without the need for complex asymmetric induction steps or chiral resolutions.
The use of this compound is a classic example of a chiral pool synthesis strategy. wikipedia.org This approach leverages naturally occurring, abundant enantiopure compounds as starting materials to impart chirality to synthetic targets. wikipedia.org The core principle is the conservation of the existing stereocenter throughout the reaction sequence.
Key strategies for maintaining the chirality of the propan-2-yl stereocenter include:
Protection and Sequential Functionalization: The compound features a primary amine and a Cbz-protected secondary amine. This orthogonal protection allows for the selective reaction at the free primary amine, while the stereocenter, adjacent to the protected amine, remains untouched. Subsequent deprotection of the carbamate (B1207046) allows for further functionalization, all while preserving the original chirality.
Diastereoselective Reactions: When the chiral building block is reacted with other reagents, its inherent chirality can influence the stereochemical outcome of newly formed stereocenters. This diastereoselective control is crucial in syntheses where multiple chiral centers are installed. For example, the coupling of the chiral diamine fragment with other chiral molecules, such as amino acids, proceeds with high diastereoselectivity. acs.org
A prominent example of this strategy is in the synthesis of the FDA-approved cancer therapeutic, Encorafenib. The synthesis introduces the chiral center early by utilizing a derivative of (S)-1,2-diaminopropane, thereby ensuring the correct stereochemistry in the final active pharmaceutical ingredient. nih.govresearchgate.net
| Starting Material | Key Transformation | Outcome | Reference |
|---|---|---|---|
| (S)-1,2-diaminopropane derivative | Coupling with a pyrazole-pyrimidine core | Preservation of the (S)-stereocenter in the final drug structure | nih.govresearchgate.net |
This compound is an excellent precursor for the synthesis of more complex chiral amines and non-canonical amino acid derivatives. Vicinal diamines are recognized as crucial building blocks for bioactive compounds and chiral ligands. researchgate.netrsc.org
The differentially protected amines allow for controlled elaboration of the molecular structure. The free primary amine can be alkylated, acylated, or used in reductive amination reactions to introduce a wide variety of substituents. Subsequent removal of the benzyl (B1604629) carbamate (Cbz) protecting group reveals a new primary amine, which can be further modified. This stepwise approach enables the synthesis of a diverse array of chiral 1,2-diamine derivatives.
Furthermore, this building block can be incorporated into peptide-like structures. The synthesis of cyclic dipeptides, for instance, has been shown to proceed with a high degree of chiral selection, underscoring the influence of the starting material's stereochemistry on the final product. frontiersin.org Its structure can be viewed as a modified alanine (B10760859) residue, making it a useful component in the synthesis of peptidomimetics and other amino acid-derived compounds.
Construction of Advanced Organic Scaffolds
The unique 1,2-diamine motif, with its defined stereochemistry, serves as a powerful scaffold for constructing complex three-dimensional structures found in medicinally relevant molecules.
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.gov this compound can be used as a dipeptide isostere or a constrained amino acid surrogate.
When incorporated into a peptide chain, the 1,2-diamine unit can induce specific secondary structures, such as β-turns. nih.gov The Cbz-protecting group is standard in peptide synthesis, making the building block compatible with common coupling methodologies like those using HATU or HOBt/EDC activators. vulcanchem.com The resulting structures can mimic the spatial arrangement of amino acid side chains, enabling them to interact with biological targets traditionally addressed by peptides.
Chiral 1,2-diamines are fundamental precursors for the enantioselective synthesis of important nitrogen-containing heterocyclic scaffolds. nih.gov The reaction of (S)-1,2-diaminopropane or its derivatives with 1,2-dicarbonyl compounds or their equivalents is a common strategy for forming these rings. jlu.edu.cn
Piperazines: Chiral piperazines are a "privileged structure" in medicinal chemistry, found in numerous approved drugs. (S)-1,2-diaminopropane can be used to synthesize chiral 2-methylpiperazines. A common method involves the cyclization of the diamine with a two-carbon electrophile, such as a bromoethyldiphenylsulfonium salt, to form the six-membered ring with high stereochemical fidelity. rsc.orgnih.gov
Diazepines: The seven-membered diazepine (B8756704) ring is another important scaffold in drug discovery. jocpr.com Chiral 1,4-diazepines can be synthesized by reacting (S)-1,2-diaminopropane with suitable precursors, such as α,β-unsaturated ketones or by using catalytic methods that facilitate condensation reactions. nih.govchemrxiv.org The chirality of the diamine is directly translated to the resulting diazepine ring, producing enantiomerically pure products.
| Heterocyclic System | Synthetic Strategy | Key Feature | Reference |
|---|---|---|---|
| Piperazines | Aza-Michael addition with a C2 electrophile | Direct transfer of chirality to the 2-substituted piperazine (B1678402) core | rsc.orgnih.gov |
| 1,4-Diazepines | Condensation with 1,3-dielectrophiles or α,β-unsaturated systems | Formation of enantiopure seven-membered rings | jocpr.comnih.gov |
The 1,2-diamine motif is considered a privileged structural element, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net this compound provides access to this important chiral motif.
This building block is also valuable in the synthesis of macrocycles, which are large ring structures often found in natural products and modern drugs. nih.gov The two amino groups can serve as anchor points for building a long chain, which is then cyclized through macrolactamization or other ring-closing reactions. mdpi.com The defined stereochemistry of the diamine unit imparts conformational rigidity and pre-organization to the linear precursor, which can facilitate the often-challenging macrocyclization step by reducing the entropic penalty of ring closure. nih.gov The resulting chiral macrocycles can adopt well-defined three-dimensional shapes, making them suitable for targeting complex biological macromolecules like proteins.
Precursor for Bioactive Molecule Development
The strategic importance of this compound lies in its ability to introduce a specific stereochemistry into a target molecule, a critical factor in determining the pharmacological activity and safety of many drugs. The benzyl carbamate group serves as a readily removable protecting group for the amine functionality, allowing for selective reactions at other parts of the molecule.
Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
This compound and its derivatives are key intermediates in the synthesis of several active pharmaceutical ingredients, particularly in the class of dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes. These drugs work by prolonging the action of incretin (B1656795) hormones, which regulate blood sugar levels. The chiral 1-aminopropan-2-yl moiety is a common structural feature in many DPP-4 inhibitors.
While specific, publicly available research detailing the direct use of this compound in the synthesis of a marketed drug is often proprietary, the analogous structures and synthetic strategies strongly suggest its utility. For instance, the synthesis of drugs like Sitagliptin involves the creation of a chiral β-amino acid derivative, a process where a protected aminopropane unit is a crucial component. Enzymatic cascade reactions have been developed for the synthesis of the Sitagliptin intermediate, highlighting the importance of chiral amine precursors. nih.govnih.govresearchgate.net
The general synthetic approach often involves the coupling of the chiral amine building block, after deprotection of the carbamate, with other molecular fragments to construct the final API. The stereochemical integrity of the (S)-enantiomer is crucial for the high potency and selectivity of these inhibitors.
Table 1: Examples of DPP-4 Inhibitors with Structural Similarities
| API Name | Therapeutic Class | Relevance of Chiral Aminopropane Moiety |
| Sitagliptin | DPP-4 Inhibitor | Contains a chiral β-amino acid backbone. |
| Vildagliptin | DPP-4 Inhibitor | Incorporates a chiral pyrrolidine (B122466) ring, but synthesis involves chiral amine precursors. beilstein-journals.org |
| Saxagliptin | DPP-4 Inhibitor | Features a chiral aminoacyl-pyrrolidine nitrile structure. nih.gov |
| Alogliptin | DPP-4 Inhibitor | Possesses a chiral aminopiperidine moiety. nih.gov |
This table illustrates APIs where a chiral amine building block, similar in nature to this compound, is a key structural component.
Role in Prodrug Design and Synthesis
The carbamate linkage present in this compound is a functional group frequently employed in prodrug design. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This strategy is often used to improve the pharmacokinetic properties of a drug, such as solubility, stability, and bioavailability.
The carbamate bond can be designed to be cleavable by enzymes in the body, such as esterases, to release the active drug and a promoiety. By attaching a drug molecule to a chiral building block like (S)-1-aminopropan-2-yl)carbamate, it is possible to create a prodrug with enhanced properties. For example, the amino group of the chiral fragment could be part of a system that improves transport across biological membranes.
Recent research has explored the use of carbamate-bridged amino acid prodrugs to enhance the properties of various therapeutic agents. google.com This approach leverages the body's natural amino acid transporters to improve drug absorption. While specific examples utilizing this compound are not extensively documented in non-proprietary literature, the principles of prodrug design strongly support its potential in this area. The chiral nature of the building block could also play a role in stereoselective interactions with transporters or metabolizing enzymes, potentially leading to improved therapeutic outcomes.
Analytical and Spectroscopic Characterization in Research of S Benzyl 1 Aminopropan 2 Yl Carbamate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules, providing detailed information about the chemical environment of individual atoms. For (S)-Benzyl (1-aminopropan-2-yl)carbamate and its derivatives, both ¹H NMR and ¹³C NMR are routinely used to confirm their structures. uobasrah.edu.iq
¹H NMR Spectroscopy: Proton NMR spectra provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of a benzyl (B1604629) carbamate (B1207046) derivative, characteristic signals are observed for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, and the protons of the aminoalkyl chain. For instance, the aromatic protons typically appear as a multiplet in the range of 7.3-7.4 ppm. The benzylic methylene protons (CH₂-O) usually resonate as a singlet around 5.1 ppm. The protons on the propyl chain and the amine protons will have distinct chemical shifts and coupling patterns that are crucial for confirming the specific substitution pattern.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. In the ¹³C NMR spectrum of a benzyl carbamate, the carbonyl carbon of the carbamate group is typically observed around 156 ppm. The carbons of the phenyl ring appear in the aromatic region (approximately 127-136 ppm), while the benzylic carbon and the carbons of the alkyl chain are found in the aliphatic region.
The following table summarizes representative ¹H and ¹³C NMR data for a related benzyl carbamate compound, illustrating the typical chemical shift ranges.
| ¹H NMR Data of Benzyl Carbamate (400 MHz, CDCl₃) | ||
|---|---|---|
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.56-7.54 | d | Ar-H |
| 7.46-7.39 | m | Ar-H |
| 5.11 | s | CH₂ |
| 4.91 | brs | NH₂ |
| ¹³C NMR Data of a Benzyl Carbamate Derivative (100 MHz, CDCl₃) | |
|---|---|
| Chemical Shift (δ) ppm | Assignment |
| 166.15 | C=O |
| 135.91 | Ar-C |
| 132.82 | Ar-CH |
| 129.97 | Ar-CH |
| 128.41 | Ar-CH |
| 66.47 | CH₂ |
Note: The data presented are for illustrative purposes for benzyl carbamate and a derivative. Specific chemical shifts for this compound may vary. rsc.orgrsc.org
Mass Spectrometry Techniques for Molecular Formula Confirmation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the molecular formula of a compound. Techniques such as Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are commonly used for the analysis of compounds like this compound.
ESI-MS is a soft ionization technique that is well-suited for polar and thermally labile molecules. It typically produces protonated molecular ions [M+H]⁺, which allows for the direct determination of the molecular weight. For this compound (C₁₁H₁₆N₂O₂), the expected m/z value for the [M+H]⁺ ion would be approximately 209.13.
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of an ion. This is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, often revealing characteristic losses, such as the loss of the benzyl group as a tropylium (B1234903) cation (m/z 91). nih.gov
Chromatographic Methods for Purity and Enantiomeric Excess Assessment
Chromatographic techniques are essential for assessing the purity and, critically for chiral molecules, the enantiomeric excess (e.e.) of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most frequently employed methods. heraldopenaccess.usnih.gov
Purity Assessment: Both HPLC and GC can be used to determine the chemical purity of a sample by separating the target compound from any impurities or byproducts from the synthesis. A pure sample will ideally show a single major peak in the chromatogram.
Enantiomeric Excess Assessment: Determining the enantiomeric excess is vital to ensure the desired stereochemistry of the final product. This is typically achieved using chiral chromatography.
Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. The relative peak areas of the two enantiomers in the chromatogram can be used to calculate the enantiomeric excess. heraldopenaccess.usepa.gov
Chiral GC: Similar to chiral HPLC, chiral GC employs a chiral stationary phase to separate enantiomers. Pre-column derivatization of the analyte is sometimes necessary to improve its volatility and chromatographic behavior. google.com
The choice between HPLC and GC depends on the volatility and thermal stability of the compound and its derivatives.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-O bonds.
Key expected IR absorption bands include:
N-H stretching: Primary amines (NH₂) typically show two bands in the region of 3400-3300 cm⁻¹, while the N-H of the carbamate may appear as a single band in a similar region. orgchemboulder.com
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
C=O stretching: The carbonyl group of the carbamate will exhibit a strong absorption band, typically in the range of 1730-1680 cm⁻¹. rsc.org
N-H bending: The scissoring vibration of the primary amine group is typically observed around 1650-1580 cm⁻¹. orgchemboulder.com
C-N stretching: These vibrations for amines and carbamates appear in the 1350-1000 cm⁻¹ region. rsc.org
C-O stretching: The C-O bond of the carbamate will also have a characteristic absorption in the fingerprint region.
The table below summarizes the typical IR absorption ranges for the key functional groups in a benzyl carbamate structure.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine & Carbamate) | 3500 - 3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium to Strong |
| C=O Stretch (Carbamate) | 1730 - 1680 | Strong |
| N-H Bend (Amine) | 1650 - 1580 | Medium |
| C-N Stretch | 1350 - 1250 | Medium |
Data based on general IR correlation tables. orgchemboulder.comucla.edu
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. For this compound (C₁₁H₁₆N₂O₂), the theoretical elemental composition would be:
Carbon (C): 63.44%
Hydrogen (H): 7.74%
Nitrogen (N): 13.45%
Oxygen (O): 15.36%
A close correlation between the experimental and theoretical values provides strong evidence for the assigned molecular formula, complementing the data obtained from mass spectrometry.
Theoretical and Computational Studies Pertaining to S Benzyl 1 Aminopropan 2 Yl Carbamate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. asrjetsjournal.org By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and orbital energies.
For (S)-Benzyl (1-aminopropan-2-yl)carbamate, DFT calculations using functionals like B3LYP with basis sets such as 6-31G(d,p) or cc-pVQZ can be employed to optimize the molecular geometry and compute a range of electronic descriptors. nih.govaun.edu.eg Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. asrjetsjournal.org
Further analysis generates electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich regions susceptible to electrophilic attack (typically colored red) and electron-deficient regions prone to nucleophilic attack (colored blue). For this compound, the nitrogen atoms of the amino and carbamate (B1207046) groups, as well as the carbonyl oxygen, are expected to be electron-rich, representing potential sites for protonation or interaction with electrophiles. Conversely, the carbonyl carbon is an electrophilic site.
Global reactivity descriptors, derived from orbital energies, provide quantitative measures of reactivity. nih.govmdpi.comnih.gov These include chemical potential (μ), hardness (η), and the electrophilicity index (ω). Such calculations have been successfully applied to a wide range of carbamate-containing molecules to understand and predict their chemical behavior. mdpi.comscirp.org
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity). |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 7.7 eV | Relates to chemical stability and reactivity. |
| Chemical Potential (μ) | -2.65 eV | Measures the tendency of electrons to escape the system. |
| Chemical Hardness (η) | 3.85 eV | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 0.91 eV | Quantifies the overall electrophilic nature of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis
This compound possesses significant conformational flexibility due to several rotatable single bonds. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of such molecules over time. nih.gov By simulating the atomic motions based on a classical force field, MD can identify low-energy conformations and the transitions between them. nsf.govnih.gov
A typical MD simulation involves placing the molecule in a simulated solvent box (e.g., water or chloroform) and solving Newton's equations of motion for every atom over a period of nanoseconds to microseconds. The resulting trajectory provides a dynamic picture of the molecule's behavior. Analysis of this trajectory can reveal the most populated conformational states, which correspond to minima on the potential energy surface. nih.gov
For this chiral diamine derivative, key dihedral angles to monitor would include those around the C-N bonds of the carbamate and the C-C bond of the propane (B168953) backbone. Intramolecular hydrogen bonding is a critical factor in determining conformational preference. For instance, a hydrogen bond could form between the primary amine (-NH2) and the carbonyl oxygen of the carbamate group, leading to a more compact, folded structure. nih.gov The presence and stability of such interactions can be quantified by analyzing distances and angles throughout the simulation. acs.org Clustering algorithms are often applied to the MD trajectory to group similar structures and identify the most representative conformers. nih.gov
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Feature |
|---|---|---|---|
| 1 (Global Minimum) | 0.00 | 45% | Folded, with intramolecular H-bond between NH2 and C=O. |
| 2 | 0.85 | 25% | Extended, linear conformation, no H-bond. |
| 3 | 1.50 | 15% | Partially folded, different benzyl (B1604629) group orientation. |
| 4 | 2.10 | 10% | Alternative extended conformation. |
Mechanistic Insights from Computational Modeling
Computational modeling is essential for elucidating the detailed mechanisms of chemical reactions, providing information that is often difficult to obtain experimentally. The synthesis of this compound, for example, could involve the reaction of (S)-1,2-diaminopropane with benzyl chloroformate.
DFT calculations can be used to map the entire reaction pathway for this transformation. researchgate.net This involves identifying and calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy (Ea) of the reaction. A lower activation energy corresponds to a faster reaction rate.
The mechanism likely proceeds via a nucleophilic attack of one of the amine groups of the diamine onto the carbonyl carbon of benzyl chloroformate. Computational models can distinguish which amine (the primary C1 amine or the secondary C2 amine) is more likely to react first by comparing the activation energies for the two possible pathways. The model can also clarify the role of a base, often included in such reactions, in deprotonating the amine or stabilizing intermediates. scirp.org By visualizing the geometry of the transition state, researchers can understand the specific atomic interactions that facilitate the reaction.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Diamine + Benzyl Chloroformate | 0.0 |
| Transition State (TS1) | Nucleophilic attack of C1-NH2 | +15.2 |
| Intermediate | Tetrahedral intermediate | -5.8 |
| Transition State (TS2) | Chloride elimination | +8.1 |
| Products | Carbamate + HCl | -20.5 |
Predictive Models for Synthetic Efficiency and Selectivity
Building on mechanistic understanding, computational chemistry can be used to create predictive models that guide the optimization of synthetic procedures. Quantitative Structure-Activity Relationship (QSAR) or, in this context, Quantitative Structure-Property Relationship (QSPR) models, are statistical tools that correlate molecular descriptors with an observed property, such as reaction yield or stereoselectivity. scirp.orgnih.gov
To optimize the synthesis of this compound, one could develop a model for the key carbamoylation step. This would involve performing a series of reactions with various substituted benzyl chloroformates or under different conditions (e.g., different solvents or bases). For each reaction, a set of computational descriptors would be calculated for the reactants. These descriptors can include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume), and solvent-related parameters. mdpi.com
A multilinear regression or machine learning algorithm is then used to build an equation that links these descriptors to the experimentally measured synthetic efficiency (yield). The resulting model can predict the yield for new, untested reactants or conditions, thereby accelerating the optimization process by prioritizing experiments that are most likely to succeed. scirp.org For instance, the model might predict that electron-withdrawing groups on the phenyl ring of benzyl chloroformate increase the reaction rate and yield by making the carbonyl carbon more electrophilic. This allows for a rational, data-driven approach to improving the synthesis.
| Reactant Descriptor | Coefficient | Significance (p-value) | Interpretation |
|---|---|---|---|
| LUMO Energy of Chloroformate | -5.6 | <0.01 | Lower LUMO energy (more electrophilic) correlates with higher yield. |
| Partial Charge on Carbonyl C | +25.1 | <0.01 | Higher positive charge on the carbonyl carbon increases yield. |
| Solvent Dielectric Constant | +0.8 | <0.05 | More polar solvents favor the reaction. |
| Model Equation: Yield (%) = 75.3 - 5.6(LUMO) + 25.1(qC) + 0.8*(ε) | |||
| Model Fit: R² = 0.91 |
Advanced Derivatization and Conjugation Strategies Utilizing S Benzyl 1 Aminopropan 2 Yl Carbamate
Peptide Coupling and Amide Bond Formation
The primary amine of (S)-benzyl (1-aminopropan-2-yl)carbamate serves as a key nucleophile for the formation of amide bonds, a fundamental reaction in peptide synthesis and the creation of various bioactive molecules. This transformation allows the compound to be incorporated as a unique, non-canonical building block into peptide chains or attached to molecules bearing a carboxylic acid moiety. The reaction typically involves the activation of a carboxylic acid partner, which then readily couples with the primary amine of the carbamate (B1207046).
The standard approach for this amide bond formation relies on the use of coupling reagents to convert the carboxylic acid into a more reactive species, such as an active ester or an acyl halide, in situ. orgsyn.orgucl.ac.uk This activation prevents the formation of a non-reactive carboxylate-ammonium salt that would otherwise result from the direct mixing of the amine and carboxylic acid. orgsyn.org The Cbz-protected amine on the chiral center of this compound remains intact during this process, ensuring that the coupling occurs exclusively at the desired primary amine. This strategy is foundational for building peptidomimetic structures where the diaminopropane (B31400) unit can mimic a specific amino acid residue or introduce a turn or kink in a peptide backbone. nih.govnih.govrsc.org
A variety of coupling reagents and conditions can be employed for this transformation, with the choice often depending on the steric hindrance of the substrates and the need to minimize side reactions like racemization. researchgate.net
| Coupling Reagent/System | Additive (if applicable) | Typical Solvent | Key Features |
| Carbodiimides | |||
| DCC (Dicyclohexylcarbodiimide) | HOBt (Hydroxybenzotriazole) | DCM, DMF | High reactivity; produces insoluble dicyclohexylurea (DCU) byproduct. |
| DIC (Diisopropylcarbodiimide) | HOBt, Oxyma Pure | DMF | Similar to DCC but forms a soluble diisopropylurea byproduct. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | Water, DCM, DMF | Water-soluble carbodiimide (B86325) and byproduct, facilitating workup. |
| Onium Salts | |||
| HBTU/TBTU | DIPEA, NMM | DMF | Forms HOBt active ester; rapid coupling with low racemization. |
| HATU | DIPEA, NMM | DMF | Highly efficient, especially for sterically hindered amino acids; based on HOAt. |
| COMU | DIPEA, NMM | DMF | Oxyma-based, non-explosive alternative to HATU with high efficiency. |
| Phosphonium Salts | |||
| BOP (Castro's Reagent) | DIPEA, NMM | DMF | Effective but produces carcinogenic HMPA as a byproduct. |
| PyBOP | DIPEA, NMM | DMF | Similar to BOP but avoids HMPA formation; widely used in SPPS. |
More advanced methods have also been developed, such as the direct amidation of N-Cbz-protected amines via rhodium-catalyzed coupling with arylboroxines, which circumvents the traditional deprotection-condensation sequence. nih.gov
Conjugation with Aromatic and Heterocyclic Systems
The nucleophilic primary amine of this compound is a versatile handle for constructing complex molecules featuring aromatic and heterocyclic rings. A prominent strategy involves the synthesis of benzodiazepines, a class of heterocyclic compounds with significant pharmacological importance. google.comnih.gov The reaction of a 1,2-diamine, such as the one obtained after the potential deprotection of the Cbz group, with β-dicarbonyl compounds or by cyclization of N-substituted 2-aminobenzylamines can yield 1,4- or 1,5-benzodiazepine cores. nih.govmdpi.com For instance, condensation of the diamine derived from the title compound with a substituted 2-aminobenzophenone (B122507) derivative could be a pathway to chiral benzodiazepines. google.com
Another powerful reaction for forming complex heterocyclic systems is the Pictet-Spengler reaction. mdpi.comnih.gov This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline or tetrahydro-β-carboline. nih.gov While this compound itself is not a β-arylethylamine, its primary amine can be first coupled with an aromatic aldehyde (e.g., indole-3-acetaldehyde) to form an imine, which could then potentially undergo a cyclization reaction under appropriate conditions to generate novel heterocyclic scaffolds. researchgate.net
| Heterocyclic System | Synthetic Strategy | Precursors with this compound | Resulting Structure |
| 1,4-Benzodiazepine (B1214927) | Condensation and cyclization | 2-Aminobenzophenones | Chiral 1,4-benzodiazepine derivative |
| 1,5-Benzodiazepine | Condensation with β-dicarbonyls | Acetone, Acetylacetone | Chiral 2,4-disubstituted-1,5-benzodiazepine |
| Tetrahydro-β-carboline | Pictet-Spengler type reaction | Indole-3-carboxaldehyde | Potential for a chiral carboline-like structure |
| Piperazinone | Intramolecular cyclization | Coupling with an N-protected α-amino acid followed by cyclization | A building block for peptidomimetics nih.gov |
These conjugation strategies are crucial for generating libraries of complex molecules in drug discovery, where the introduction of rigid, defined heterocyclic scaffolds can improve binding affinity and pharmacokinetic properties.
Synthesis of Prodrug Conjugates
Prodrug design is a well-established strategy to overcome undesirable properties of pharmacologically active agents, such as poor solubility, low bioavailability, or lack of target specificity. nih.gov this compound can be employed as a versatile linker or promoiety in the construction of prodrugs. The primary amine provides a convenient attachment point for a parent drug, typically via an amide or urea (B33335) linkage, which can be designed to be cleaved in vivo to release the active substance. researchgate.net
The formation of a carbamate linkage between a drug and a promoiety is a common prodrug strategy. nih.gov Similarly, the primary amine of the title compound can be used to form stable amide or urea bonds with a parent drug. For example, a drug containing a carboxylic acid can be coupled to the primary amine using standard peptide coupling techniques (as described in section 7.1) to form an amide-linked prodrug.
| Linkage Type | Reaction | Parent Drug Functional Group | Resulting Conjugate |
| Amide | Amide coupling (e.g., with EDC/HOBt) | Carboxylic Acid (-COOH) | Drug-CO-NH-CH(CH₃)-CH₂-NH-Cbz |
| Urea | Reaction with an isocyanate | Isocyanate (-NCO) | Drug-NH-CO-NH-CH(CH₃)-CH₂-NH-Cbz |
| Urea | Reaction with carbonyldiimidazole (CDI) followed by drug | Amine (-NH₂) | Drug-NH-CO-NH-CH(CH₃)-CH₂-NH-Cbz |
| Carbamate | Reaction with a chloroformate | Alcohol (-OH) | Drug-O-CO-NH-CH(CH₃)-CH₂-NH-Cbz |
Diversification through Functional Group Transformations
Beyond direct conjugation at the primary amine, the structure of this compound allows for several other functional group transformations to create diverse derivatives.
Comparative Analysis with Other Amine Protecting Groups and Chiral Building Blocks
Comparative Reactivity and Selectivity with tert-Butoxycarbonyl (Boc) Protected Analogues
In the realm of amine-protecting groups, the benzyl (B1604629) carbamate (B1207046) (Cbz) and tert-butoxycarbonyl (Boc) groups are two of the most widely employed. Their distinct chemical properties allow for selective and strategic use in complex syntheses. The primary difference lies in their lability under different conditions.
The Cbz group is characteristically stable under the acidic and basic conditions typically used to remove other protecting groups, but it is readily cleaved by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst). masterorganicchemistry.com This process is exceptionally mild and proceeds at a neutral pH, which is advantageous for substrates containing acid- or base-sensitive functionalities. masterorganicchemistry.com
Conversely, the Boc group is stable to hydrogenolysis and basic conditions but is easily removed by treatment with strong acids, such as trifluoroacetic acid (TFA). masterorganicchemistry.com This fundamental difference in deprotection conditions is the cornerstone of their comparative reactivity and allows them to be used orthogonally. acs.org
For instance, if a synthetic intermediate contained both a Cbz-protected amine and a Boc-protected amine, the Boc group could be selectively removed with acid, leaving the Cbz group intact. Subsequently, the Cbz group could be cleaved by hydrogenation without affecting other functional groups that are sensitive to acid.
| Protecting Group | Structure | Common Deprotection Conditions | Stability |
|---|---|---|---|
| Benzyl Carbamate (Cbz) | C₆H₅CH₂OC(O)- | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) masterorganicchemistry.com | Stable to mild acids and bases total-synthesis.com |
| tert-Butoxycarbonyl (Boc) | (CH₃)₃COC(O)- | Strong Acid (e.g., Trifluoroacetic Acid, HCl) masterorganicchemistry.com | Stable to catalytic hydrogenation and bases acs.org |
Advantages and Disadvantages of Benzyl Carbamate Protection in Specific Syntheses
The choice of the Cbz group for amine protection comes with a distinct set of advantages and disadvantages that must be weighed for any specific synthetic application.
Advantages:
Mild Deprotection: The primary advantage is the ability to remove the Cbz group via catalytic hydrogenolysis, a method that is notably mild and occurs at neutral pH. masterorganicchemistry.com This preserves sensitive functional groups that might not withstand acidic or basic conditions.
Enhanced Crystallinity: The introduction of the aromatic Cbz group often increases the crystallinity of the protected compound. highfine.com This can significantly facilitate purification of synthetic intermediates by crystallization, which is a highly efficient purification technique.
Stability: The Cbz group is robust and stable under a wide range of reaction conditions, including exposure to many nucleophiles, bases, and mild acids. total-synthesis.com
Disadvantages:
Catalyst Sensitivity: The catalytic hydrogenation required for deprotection is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, nitro groups, and some sulfur-containing moieties.
Catalyst Poisoning: The palladium catalyst used for hydrogenolysis can be "poisoned" by certain functional groups, particularly thiols, which can inhibit or completely halt the deprotection reaction.
Harsh Alternative Deprotection: While strong acids like HBr in acetic acid can cleave the Cbz group, these conditions are harsh and lack the selectivity of hydrogenolysis. total-synthesis.com
| Feature | Advantages of Cbz Protection | Disadvantages of Cbz Protection |
|---|---|---|
| Deprotection Conditions | Mild, neutral pH hydrogenolysis preserves sensitive groups. masterorganicchemistry.com | Hydrogenolysis is incompatible with reducible groups (e.g., alkenes, alkynes). |
| Purification | Often induces crystallinity, simplifying purification. highfine.com | Catalyst removal can sometimes be challenging. |
| Compatibility | Stable to a wide range of non-reducing reagents. total-synthesis.com | Catalyst can be poisoned by sulfur-containing functional groups. |
Orthogonal Protecting Group Strategies in Multi-step Synthesis
Orthogonal protecting group strategies are essential in the synthesis of complex molecules, such as peptides and natural products, where multiple functional groups require protection. researchgate.net This approach involves using several protecting groups in a single molecule, each of which can be removed under a specific set of conditions without affecting the others. numberanalytics.comjocpr.com
The Cbz group is a key player in such strategies due to its unique deprotection method. acs.org It forms a common orthogonal pair with the acid-labile Boc group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.com In a molecule containing all three, a chemist can selectively deprotect each amine in a specific order to carry out sequential reactions at different sites. masterorganicchemistry.comacs.org
For example, in a multi-step synthesis:
The Fmoc group can be removed first with a mild base like piperidine.
Next, the Boc group can be cleaved using a strong acid like TFA.
Finally, the Cbz group can be removed by catalytic hydrogenolysis.
This level of control is indispensable for the regioselective modification of complex molecules. jocpr.com
| Protecting Group | Orthogonal Partner | Deprotection Condition for Partner | Cbz Deprotection Condition |
|---|---|---|---|
| Benzyl Carbamate (Cbz) | tert-Butoxycarbonyl (Boc) | Acid (e.g., TFA) masterorganicchemistry.com | Hydrogenolysis (H₂, Pd/C) acs.org |
| Benzyl Carbamate (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., Piperidine) masterorganicchemistry.com | Hydrogenolysis (H₂, Pd/C) |
Influence of Stereochemistry on Synthetic Outcomes
The "(S)" designation in (S)-Benzyl (1-aminopropan-2-yl)carbamate signifies a specific three-dimensional arrangement of atoms around the chiral carbon center. This stereochemistry is of paramount importance as it directly influences the stereochemical outcome of the syntheses in which it is used.
As a chiral building block, this compound allows for the introduction of a defined stereocenter into a target molecule. This is critical in fields like medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry, with one enantiomer often being significantly more potent or having a different biological effect than its mirror image. nih.gov
The Cbz protecting group plays a role in preserving the stereochemical integrity of the chiral center during synthesis. By protecting the amine, it can prevent side reactions that might lead to racemization (the formation of an equal mixture of both enantiomers). highfine.com For instance, in peptide synthesis, the use of carbamate protecting groups like Cbz is known to suppress racemization during the amide bond-forming coupling step. The use of the pure (S)-enantiomer as a starting material ensures that the resulting product will also have the desired stereochemistry, a process known as stereospecific synthesis.
Future Prospects and Emerging Research Areas for S Benzyl 1 Aminopropan 2 Yl Carbamate in Chemical Science
Innovations in Green Chemistry for its Synthesis and Utilization
The principles of green chemistry are increasingly influencing the design of synthetic routes for valuable chemical compounds. For (S)-Benzyl (1-aminopropan-2-yl)carbamate, emerging green synthetic methodologies are focused on reducing environmental impact by utilizing renewable feedstocks, employing biocatalysis, and minimizing waste.
One promising avenue is the use of carbon dioxide (CO2) as a C1 building block for carbamate (B1207046) synthesis. psu.edunih.govrsc.org Traditional methods for carbamate formation often rely on hazardous reagents like phosgene. Direct carboxylation of amines with CO2 presents a safer and more sustainable alternative. psu.edursc.org The synthesis of this compound could potentially be achieved through the reaction of (S)-1,2-diaminopropane with a benzylating agent and CO2, facilitated by a suitable catalyst. Research in this area is focused on developing efficient catalytic systems that can operate under mild conditions. psu.edu Continuous flow processes are also being explored to enhance the efficiency and safety of CO2-based carbamate synthesis. nih.gov
Biocatalysis offers another powerful tool for the green synthesis of chiral carbamates. Enzymes, such as lipases and esterases, can catalyze the formation of carbamates with high enantioselectivity and under mild, aqueous conditions. nih.govuni-greifswald.de The enzymatic synthesis of this compound could involve the resolution of a racemic mixture of the corresponding amine or the direct asymmetric amination of a prochiral ketone, followed by enzymatic carbamoylation. nih.govoup.com Chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysis, are particularly promising for the efficient and stereoselective synthesis of this compound. acs.orgnih.gov
| Green Chemistry Approach | Potential Application for this compound Synthesis | Key Advantages |
| CO2 Utilization | Direct carboxylation of (S)-1,2-diaminopropane with a benzyl (B1604629) source and CO2. psu.edunih.govrsc.org | Utilizes a renewable and non-toxic C1 source, avoiding hazardous reagents. |
| Biocatalysis | Enzymatic resolution of racemic amines or asymmetric synthesis followed by enzymatic carbamoylation. nih.govnih.govoup.com | High stereoselectivity, mild reaction conditions, and use of aqueous media. |
| Chemoenzymatic Synthesis | Combination of chemical steps with enzymatic transformations to achieve high efficiency and stereocontrol. acs.orgnih.gov | Integrates the strengths of both catalytic systems for optimal synthesis. |
Exploration of New Catalytic Transformations
The development of novel catalytic transformations is a key driver of innovation in organic synthesis. For this compound, research is focused on new catalytic methods for its synthesis and its use as a chiral ligand or building block in other catalytic reactions.
Transition-metal catalysis has been instrumental in the development of asymmetric methods for the synthesis of chiral amines. nih.govacs.orgresearchgate.netrsc.org Catalytic asymmetric hydrogenation of imines and reductive amination of ketones are powerful strategies for accessing chiral amines, which are precursors to this compound. nih.govacs.org Advances in ligand design and catalyst development are enabling these reactions to be carried out with higher efficiency and enantioselectivity. nih.gov Furthermore, copper-catalyzed asymmetric ring-opening reactions of cyclic diaryliodoniums with CO2 and amines have emerged as a novel route to axially chiral carbamates, showcasing the potential for new catalytic approaches in carbamate synthesis. rsc.orgrsc.org
Organocatalysis provides a complementary approach to metal-based catalysts, offering advantages in terms of cost, toxicity, and operational simplicity. acs.orgnih.govorganic-chemistry.org Chiral Brønsted acids and bifunctional catalysts have been successfully employed in asymmetric Mannich reactions and other carbon-carbon bond-forming reactions to produce chiral amines with high enantioselectivity. acs.orgnih.govorganic-chemistry.org These methods could be adapted for the enantioselective synthesis of the diamine precursor to this compound.
Applications in Emerging Fields of Chemical Biology and Materials Science
The unique structural features of this compound make it an attractive candidate for applications in the burgeoning fields of chemical biology and materials science. Its chirality and the presence of both a protected and a free amine group allow for its incorporation into more complex architectures with specific functions.
In chemical biology, chiral diamines are important components of various biologically active molecules and probes. The (S)-1,2-diaminopropane backbone of the title compound can be found in ligands for G-protein coupled receptors and as a scaffold for the synthesis of peptidomimetics. After deprotection of the benzyl carbamate, the resulting chiral diamine can be further functionalized to create probes for studying biological processes or as a component of targeted drug delivery systems. The carbamate group itself can act as a linker that is cleavable under specific biological conditions.
In materials science, chiral diamines are used in the synthesis of chiral polymers and metal-organic frameworks (MOFs). These materials can have unique optical, electronic, and catalytic properties due to their well-defined three-dimensional structures. This compound could serve as a monomer or a modifying agent in the synthesis of chiral polymers with potential applications in enantioselective separations, asymmetric catalysis, and sensing. The incorporation of this chiral building block into MOFs could lead to materials with enhanced performance in gas storage, separation, and heterogeneous catalysis.
Advanced Methodologies for Stereoselective Control
Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules for pharmaceutical and other applications. For this compound, advanced methodologies are being explored to ensure the highest possible enantiomeric purity.
Chemoenzymatic deracemization is a powerful strategy for obtaining enantiomerically pure amines from racemic mixtures. nih.govrsc.org This approach typically involves the use of an enantioselective enzyme to oxidize one enantiomer of the amine, which can then be reduced back to the racemate, allowing for the kinetic resolution to proceed to completion. nih.govnih.gov Such a process could be applied to a racemic precursor of this compound to afford the desired enantiomer in high yield and purity.
Dynamic kinetic resolution (DKR) is another advanced strategy that combines enzymatic resolution with in situ racemization of the unreacted enantiomer. This allows for the theoretical conversion of 100% of the starting material into the desired enantiomer. The development of efficient catalysts for the racemization step is crucial for the success of DKR.
Furthermore, advances in asymmetric catalysis, as discussed in section 9.2, continue to provide new and improved methods for the direct enantioselective synthesis of chiral amines and their derivatives. nih.govacs.orgresearchgate.netrsc.org The development of novel chiral ligands and catalysts for asymmetric hydrogenation, reductive amination, and other transformations will undoubtedly lead to more efficient and selective routes to this compound.
| Methodology | Description | Relevance to this compound |
| Chemoenzymatic Deracemization | Use of an enzyme to selectively transform one enantiomer of a racemic mixture, coupled with a chemical or enzymatic process to racemize the remaining enantiomer. nih.govnih.govrsc.org | Can provide enantiomerically pure starting materials for the synthesis of the target compound. |
| Dynamic Kinetic Resolution (DKR) | A combination of kinetic resolution with in situ racemization of the slower-reacting enantiomer. | Enables the conversion of a racemate into a single enantiomer with a theoretical yield of 100%. |
| Advanced Asymmetric Catalysis | Development of new and more efficient chiral catalysts (metal-based and organocatalysts) for enantioselective transformations. nih.govacs.orgresearchgate.netrsc.org | Offers direct and highly selective synthetic routes to the target compound or its precursors. |
Q & A
Q. What are the key structural features of (S)-Benzyl (1-aminopropan-2-yl)carbamate, and how do they influence its biological activity?
The compound contains a carbamate group (-OC(=O)N-), a chiral (S)-configured aminopropan-2-yl backbone, and a benzyl protecting group. The carbamate moiety enhances metabolic stability, while the chiral center is critical for stereoselective interactions with biological targets like enzymes or receptors. The benzyl group improves lipophilicity, aiding membrane permeability . Structural analogs with modified substituents (e.g., cyclopropyl or pyrrolidine rings) show varied binding affinities, highlighting the importance of steric and electronic effects in target engagement .
Q. What synthetic routes are commonly used to prepare this compound, and which reaction conditions are pivotal for high yields?
Synthesis typically involves:
- Step 1 : Protection of the amine group using benzyl chloroformate in a basic solvent (e.g., THF or DCM) at 0–25°C.
- Step 2 : Coupling reactions (e.g., peptide bond formation) with activated carbonyl intermediates. Critical parameters include pH control during amine protection to avoid side reactions and the use of catalysts like DMAP for efficient acylation. LiAlH₄ or NaBH₄ may reduce intermediates, requiring anhydrous conditions .
Q. Which spectroscopic methods are recommended for characterizing the compound’s purity and structure?
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming stereochemistry and functional group integrity. For example, the benzyl group’s aromatic protons appear at δ 7.2–7.4 ppm .
- IR Spectroscopy : Identifies carbamate C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ ≈ 237.1 m/z) and detects impurities .
Advanced Research Questions
Q. How can chiral resolution be optimized during the synthesis of this compound?
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients for enantiomer separation .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer. For example, Candida antarctica lipase B achieves >90% enantiomeric excess under mild aqueous conditions .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and exploit differential solubility .
Q. What methodologies elucidate the compound’s interaction with serine proteases or other enzymatic targets?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka, kd) to immobilized enzymes .
- X-ray Crystallography : Resolves 3D binding modes; SHELX programs refine crystal structures to identify hydrogen bonds between the carbamate and catalytic triads .
- Fluorescence Quenching Assays : Monitor tryptophan residue changes upon ligand binding to quantify inhibition constants (Ki) .
Q. How do structural modifications (e.g., benzyl group substitution) impact pharmacological activity?
- Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity, enhancing covalent binding to catalytic serine residues in proteases but may reduce solubility .
- Bulkier Substituents (e.g., adamantyl): Improve target selectivity via steric hindrance but could lower oral bioavailability .
- Comparative SAR Studies : Use analogs from ’s table (e.g., pyrazine or cyclopentyl derivatives) to correlate substituent effects with IC₅₀ values in enzyme assays .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-Analysis : Pool data from multiple sources, adjusting for variables like assay type (e.g., cell-free vs. cell-based) or compound purity .
- Dose-Response Validation : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate structure-activity relationships .
- Computational Modeling : Molecular dynamics simulations predict binding free energy differences, reconciling discrepancies in inhibition potency .
Methodological Resources
- Crystallography Tools : SHELXL (refinement) and ORTEP-3 (visualization) for structural validation .
- Synthetic Protocols : Multi-step organic synthesis with THF/LiAlH₄ reduction and chiral HPLC purification .
- Biological Assays : SPR for kinetic studies and fluorogenic substrates for high-throughput enzyme inhibition screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
